Cas no 1823441-82-2 (2-(1-propyl-1H-pyrazol-3-yl)acetonitrile)

2-(1-Propyl-1H-pyrazol-3-yl)acetonitrile is a versatile organic compound featuring a pyrazole core substituted with a propyl group at the 1-position and an acetonitrile moiety at the 3-position. This structure imparts reactivity suitable for further functionalization, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The nitrile group offers a handle for diverse transformations, including hydrolysis, reduction, or cyclization reactions. Its stability under standard conditions and compatibility with common solvents enhance its utility in multistep syntheses. The compound’s well-defined reactivity profile ensures reproducibility in research and industrial applications, supporting its use as a key intermediate in heterocyclic chemistry.
2-(1-propyl-1H-pyrazol-3-yl)acetonitrile structure
1823441-82-2 structure
Product Name:2-(1-propyl-1H-pyrazol-3-yl)acetonitrile
CAS No:1823441-82-2
MF:C8H11N3
MW:149.193041086197
MDL:MFCD28962839
CID:5191907
PubChem ID:119053445
Update Time:2025-06-12

2-(1-propyl-1H-pyrazol-3-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile
    • 1H-Pyrazole-3-acetonitrile, 1-propyl-
    • MDL: MFCD28962839
    • Inchi: 1S/C8H11N3/c1-2-6-11-7-4-8(10-11)3-5-9/h4,7H,2-3,6H2,1H3
    • InChI Key: WOOHILNPVYVIRK-UHFFFAOYSA-N
    • SMILES: N1(CCC)C=CC(CC#N)=N1

2-(1-propyl-1H-pyrazol-3-yl)acetonitrile Pricemore >>

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Additional information on 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile

Introduction to 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1823441-82-2)

2-(1-propyl-1H-pyrazol-3-yl)acetonitrile (CAS No. 1823441-82-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole class, which is well-known for its broad spectrum of pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of an acetonitrile group in its molecular structure enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The molecular formula of 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile is C₉H₁₁N₃, and its structural arrangement consists of a pyrazole ring substituted with a propyl group at the 1-position and an acetonitrile moiety at the 3-position. This specific configuration imparts distinct chemical and biological characteristics that make it a promising candidate for further research and development.

In recent years, there has been a growing interest in heterocyclic compounds, particularly pyrazoles, due to their versatility in drug design. Pyrazoles have been extensively studied for their ability to modulate various biological pathways, making them ideal candidates for the development of novel therapeutic agents. The propyl substituent in 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile not only influences its electronic properties but also contributes to its solubility and bioavailability, which are critical factors in drug formulation.

One of the most compelling aspects of 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile is its role as a key intermediate in the synthesis of biologically active compounds. Researchers have utilized this compound to develop new derivatives with enhanced pharmacological properties. For instance, studies have shown that derivatives of pyrazole can exhibit significant anti-inflammatory effects by inhibiting key enzymes such as COX-2 and LOX. The acetonitrile group provides a reactive site for further functionalization, allowing chemists to tailor the molecule for specific therapeutic targets.

Recent advancements in computational chemistry have also highlighted the potential of 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can interact with biological targets in a manner conducive to drug binding. This has led to the identification of novel analogs with improved binding affinities and selectivity. Such findings underscore the importance of this compound in the development of next-generation pharmaceuticals.

The synthesis of 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile involves multi-step organic reactions that require precise control over reaction conditions. Typically, the synthesis begins with the condensation of propylhydrazine with acetone to form 1-propylpyrazole. Subsequent functionalization at the 3-position using cyanating agents yields the desired product. This synthetic route has been optimized to ensure high yield and purity, making it suitable for industrial-scale production.

From a pharmaceutical perspective, 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile holds promise as a precursor for drugs targeting neurological disorders. Pyrazole derivatives have shown efficacy in treating conditions such as epilepsy and Alzheimer's disease by modulating neurotransmitter activity. The propyl group enhances penetration through the blood-brain barrier, which is crucial for central nervous system (CNS) drugs. Ongoing research aims to explore this potential further by developing more refined derivatives.

In addition to its pharmaceutical applications, 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile has found utility in agrochemical research. Pyrazole-based compounds are being investigated as novel herbicides and fungicides due to their ability to inhibit essential enzymatic pathways in plants and fungi. The acetonitrile group facilitates further chemical modifications, enabling the creation of compounds with improved environmental safety profiles.

The chemical reactivity of 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile makes it a valuable tool for synthetic chemists working on complex molecular architectures. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, thereby expanding its utility in medicinal chemistry libraries. This flexibility has led to its incorporation into high-throughput screening campaigns aimed at identifying lead compounds for various diseases.

As our understanding of molecular interactions continues to evolve, so does the significance of intermediates like 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile. Advances in biotechnology have enabled more sophisticated approaches to drug discovery, including structure-based drug design and fragment-based approaches. These methodologies rely heavily on well-characterized intermediates such as this one to build libraries of compounds for screening.

The future prospects for 2-(1-propyl-1H-pyrazol-3-yl)acetonitrile are bright, with ongoing research uncovering new applications and synthetic strategies. Collaborative efforts between academia and industry are expected to accelerate the translation of laboratory findings into clinical reality. As new therapeutic targets emerge, compounds derived from pyrazole scaffolds like this one will remain at the forefront of drug development efforts.

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